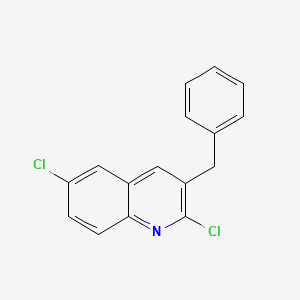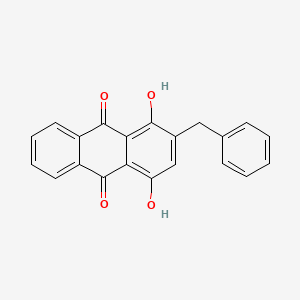
2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal is an organic compound with the molecular formula C11H12Cl2O2 It is a derivative of propanal, featuring a dichloromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichloro-2-methoxy-6-methylphenol.
Formylation: The phenol undergoes formylation to introduce the aldehyde group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanoic acid.
Reduction: 2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dichloromethoxyphenyl group may also contribute to its overall activity by influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropanal: A simple aldehyde with a similar structure but lacking the dichloromethoxyphenyl group.
2,3,5-Trichloro-6-methylphenol: A phenol derivative with similar substituents but different functional groups.
Uniqueness
2-(3,5-Dichloro-2-methoxy-6-methylphenyl)propanal is unique due to the presence of both the dichloromethoxyphenyl group and the aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
14565-22-1 |
|---|---|
Fórmula molecular |
C11H12Cl2O2 |
Peso molecular |
247.11 g/mol |
Nombre IUPAC |
2-(3,5-dichloro-2-methoxy-6-methylphenyl)propanal |
InChI |
InChI=1S/C11H12Cl2O2/c1-6(5-14)10-7(2)8(12)4-9(13)11(10)15-3/h4-6H,1-3H3 |
Clave InChI |
XMCYVBSLDSSHJX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1Cl)Cl)OC)C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)




![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)



![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)



![1-[5-(1,3-dihydro-1-oxo-5-isobenzofuranyl)-8-methoxy[1,2,4]triazolo[1,5-a]pyridin-2-yl]Cyclopropanecarboxylic acid](/img/structure/B13997516.png)
